2-(Bromomethyl)-2-(methoxymethyl)oxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-7H2,1H3 |
InChI Key |
PJIHIPKHTCELGI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCO1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromomethyl 2 Methoxymethyl Oxane and Its Stereoisomers
Direct Synthesis Approaches to the Oxane Core
Direct synthetic approaches aim to construct the 2-(bromomethyl)-2-(methoxymethyl)oxane molecule by first forming the core oxane ring and then introducing the necessary functional groups.
Cyclization Reactions for Six-Membered Cyclic Ether Formation
The formation of the six-membered tetrahydropyran (B127337) ring is a key step in the synthesis. Various cyclization strategies have been developed for the construction of substituted oxanes. Intramolecular Williamson etherification is a classic and reliable method, involving the cyclization of a halo-alcohol. Another powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govnih.gov This reaction proceeds through an oxocarbenium ion intermediate, followed by ring closure and capture of a nucleophile. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions.
Additionally, intramolecular oxa-Michael additions have emerged as a potent tool for the asymmetric synthesis of tetrahydropyrans. core.ac.uk This method involves the cyclization of a substrate containing both a hydroxyl group and an α,β-unsaturated electron-withdrawing group. Chiral catalysts, such as phosphoric acids, can be employed to achieve high enantioselectivity. core.ac.uk
Table 1: Comparison of Cyclization Strategies for Oxane Formation
| Cyclization Method | Typical Precursor | Catalyst/Reagent | Key Features |
| Intramolecular Williamson Etherification | 6-Halo-1-alkanol | Base (e.g., NaH) | Forms C-O bond directly. |
| Prins Cyclization | Homoallylic alcohol and aldehyde | Lewis or Brønsted acid | Forms C-C and C-O bonds; can be highly stereoselective. nih.gov |
| Intramolecular oxa-Michael Addition | Hydroxy-functionalized α,β-unsaturated ester/ketone | Chiral acid or base | Allows for asymmetric synthesis of the oxane ring. core.ac.uk |
This table presents a summary of common cyclization reactions that can be adapted for the synthesis of the 2,2-disubstituted oxane core.
Halogenation Strategies for Bromomethyl Group Introduction
Once the oxane ring with a hydroxymethyl group at the 2-position is synthesized, the next step is the introduction of the bromine atom. This is typically achieved through the conversion of the primary alcohol to a bromomethyl group. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide. This reaction proceeds via a phosphonium (B103445) salt intermediate and generally occurs with inversion of configuration if the carbon atom were chiral.
Alternatively, treatment of the alcohol with phosphorus tribromide (PBr₃) is another standard method for converting primary alcohols to the corresponding alkyl bromides. This reaction is generally reliable for primary alcohols and avoids the need for a separate activating agent.
Etherification Techniques for Methoxymethyl Group Installation
The methoxymethyl (MOM) group can be installed either before or after the formation of the oxane ring. If a diol precursor is used for the cyclization, one of the hydroxyl groups can be selectively protected as a MOM ether prior to ring closure. This is typically achieved using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Alternatively, if the oxane ring is formed with two hydroxymethyl groups at the C2 position, one of them can be selectively converted to the methoxymethyl ether. This selective protection can be challenging and may require the use of protecting group strategies to differentiate the two hydroxyl groups.
Synthesis via Precursors and Functional Group Interconversions
An alternative to the direct synthesis approach is to start with a pre-formed oxane ring containing suitable functional groups that can be interconverted to the desired bromomethyl and methoxymethyl moieties.
Derivatization of Hydroxymethyl Precursors to Bromomethyl Groups through Nucleophilic Substitution
A common strategy involves the synthesis of a 2-(hydroxymethyl)-2-(methoxymethyl)oxane precursor. The hydroxymethyl group can then be converted to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Subsequent nucleophilic substitution with a bromide source, such as sodium bromide or lithium bromide, affords the target this compound. ntu.ac.uk This two-step procedure is generally high-yielding and proceeds with a predictable stereochemical outcome (inversion of configuration at the reaction center).
Table 2: Nucleophilic Substitution for Bromomethyl Group Formation
| Substrate | Reagent 1 | Reagent 2 | Product |
| 2-(Hydroxymethyl)-2-(methoxymethyl)oxane | p-Toluenesulfonyl chloride, Pyridine | Sodium bromide | This compound |
| 2-(Hydroxymethyl)-2-(methoxymethyl)oxane | Methanesulfonyl chloride, Triethylamine | Lithium bromide | This compound |
This table outlines a two-step sequence for the conversion of a hydroxymethyl precursor to the desired bromomethyl compound via a sulfonate ester intermediate.
Alkylation Reactions Utilizing the Bromine Moiety
The bromine atom in this compound serves as a handle for further functionalization through alkylation reactions. The bromomethyl group is susceptible to nucleophilic attack by a variety of nucleophiles, including organometallic reagents such as Grignard reagents and organocuprates. This allows for the introduction of a wide range of alkyl or aryl groups at this position, demonstrating the synthetic utility of the title compound as a building block.
For instance, reaction with an alkyl Grignard reagent (R-MgBr) in the presence of a copper catalyst could lead to the formation of a new C-C bond, replacing the bromine with the alkyl group 'R'. This type of cross-coupling reaction expands the molecular complexity that can be achieved from the this compound scaffold.
Protecting Group Strategies Involving Methoxymethyl Ethers
In the synthesis of complex molecules containing multiple reactive sites, protecting groups are essential tools to temporarily mask a functional group, allowing for selective reactions elsewhere in the molecule. wikipedia.org The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its relative stability under a range of conditions and the availability of mild deprotection methods. wikipedia.orgmasterorganicchemistry.com
In a hypothetical synthesis of this compound, a precursor such as 2,2-bis(hydroxymethyl)oxane would likely be involved. One of the primary alcohol groups could be selectively protected as a MOM ether. This is typically achieved by treating the alcohol with chloromethyl methyl ether (MOM-Cl) or dimethoxymethane (B151124) under acidic conditions. wikipedia.org The use of a MOM protecting group would be strategic to differentiate between two identical functional groups, enabling the other hydroxymethyl group to be converted into the target bromomethyl substituent. The MOM group is stable to many reagents, including those used for alkylation and certain oxidation/reduction conditions, but can be cleaved using various Lewis and Brønsted acids. wikipedia.org
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stability (Basic Conditions) | Stability (Acidic Conditions) | Deprotection Conditions |
|---|---|---|---|---|
| Methoxymethyl Ether | MOM | High | Labile | Lewis or Brønsted Acids (e.g., HCl, TFA, MgBr₂) |
| Benzyl (B1604629) Ether | Bn | High | High | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | High | Labile | Fluoride (B91410) sources (e.g., TBAF), Acid |
This table provides a general comparison of common protecting groups relevant to alcohol protection strategies.
Stereoselective and Asymmetric Synthesis of this compound Scaffolds
Achieving stereochemical control is a central challenge in modern organic synthesis, particularly for molecules with multiple stereocenters. The synthesis of specific stereoisomers of this compound would require advanced asymmetric techniques to control the configuration at the C2 position of the oxane ring.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. williams.edunih.gov
For the synthesis of an enantiomerically pure this compound scaffold, one could envision a strategy where a prochiral precursor is attached to a chiral auxiliary. wikipedia.org For instance, an acyclic precursor containing the necessary carbon framework could be cyclized in a diastereoselective manner, with the stereochemistry being directed by the auxiliary. The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing an incoming reagent or a cyclization event to occur from the less hindered face, thus creating the desired stereocenter with high diastereomeric excess. williams.edu
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Methodologies for the catalytic asymmetric synthesis of substituted tetrahydropyrans often involve reactions like intramolecular oxa-Michael additions or Prins cyclizations. whiterose.ac.ukorganic-chemistry.org
A potential route to an enantiopure this compound could involve the cyclization of an unsaturated alcohol precursor catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid. whiterose.ac.uk These catalysts can activate the substrate and create a chiral environment around the reacting centers, leading to the formation of the oxane ring with high enantioselectivity. whiterose.ac.uk Similarly, organocatalysis has emerged as a powerful tool for stereoselective ring-forming reactions. ethernet.edu.et
Table 2: Selected Catalytic Methods for Asymmetric Tetrahydropyran Synthesis
| Reaction Type | Catalyst Type | Typical Substrate | Key Advantage |
|---|---|---|---|
| Intramolecular Hydroalkoxylation | Chiral Lewis Acid (e.g., Au, Pt complexes) | Hydroxy-allenes/alkenes | Direct formation of C-O bond |
| Intramolecular Oxa-Michael Addition | Chiral Brønsted Acid or Organocatalyst | ω-Unsaturated alcohol with Michael acceptor | High enantioselectivity for polysubstituted rings whiterose.ac.uk |
| Prins Cyclization | Chiral Lewis Acid | Homoallylic alcohol and aldehyde | Forms C-C and C-O bonds simultaneously |
This table summarizes general catalytic strategies that could be adapted for the synthesis of the target molecule's scaffold.
When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can be influenced by the existing ones. This phenomenon, known as diastereoselective control, is fundamental to the synthesis of complex molecules with multiple stereocenters.
In the context of synthesizing a specific diastereomer of this compound, if the oxane ring were substituted at other positions (e.g., C3 or C6), any subsequent reaction at the C2 position would be influenced by the stereochemistry of those substituents. For example, the reduction of a ketone at C2 or the alkylation of an enolate adjacent to C2 would proceed with a facial bias dictated by the most stable, lowest-energy transition state, which minimizes steric interactions with the existing ring substituents. This principle allows for the controlled construction of contiguous stereocenters with a predictable relative configuration. nih.gov
Reactivity and Mechanistic Investigations of 2 Bromomethyl 2 Methoxymethyl Oxane
Reactions Involving the Bromomethyl Group
The presence of a bromine atom on a primary carbon makes the bromomethyl group a versatile handle for a variety of synthetic transformations. These reactions are central to modifying the molecular scaffold and introducing new functionalities.
Nucleophilic Substitution Reactions and Their Regioselectivity
The primary alkyl bromide structure of 2-(Bromomethyl)-2-(methoxymethyl)oxane is highly susceptible to nucleophilic substitution. Given that the bromine is attached to a primary carbon, the SN2 (bimolecular nucleophilic substitution) mechanism is generally favored over the SN1 pathway, which would require the formation of a less stable primary carbocation.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. A wide range of nucleophiles can be employed to generate diverse products.
The regioselectivity of these reactions is typically high, with the substitution occurring exclusively at the brominated carbon. The presence of ether oxygens in the oxane ring and the methoxymethyl group could potentially lead to anchimeric assistance (neighboring group participation), which might accelerate the reaction. However, this effect is generally less pronounced in six-membered ring systems compared to five-membered ones.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Hydroxymethyl)-2-(methoxymethyl)oxane |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)-2-(ethoxymethyl)oxane |
| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-2-(methoxymethyl)oxane |
| Azide (B81097) | Sodium Azide (NaN₃) | 2-(Azidomethyl)-2-(methoxymethyl)oxane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Methoxymethyl)-2-((phenylthio)methyl)oxane |
| Amine | Ammonia (NH₃) | 2-(Aminomethyl)-2-(methoxymethyl)oxane |
Elimination Reactions Leading to Olefinic Derivatives
Elimination reactions, which result in the formation of an alkene, are often in competition with nucleophilic substitutions. For a primary alkyl halide such as this compound, the E2 (bimolecular elimination) mechanism is the most probable pathway, particularly when a strong, sterically hindered base is used. ksu.edu.salibretexts.org
The E2 reaction is a concerted process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the carbon-bromine bond breaks and a double bond is formed. aakash.ac.in In this specific molecule, the only β-hydrogens are on the C3 position of the oxane ring.
The regioselectivity of the elimination is governed by the nature of the base used.
Zaitsev's Rule : With small, strong bases (e.g., sodium ethoxide), the major product is typically the more substituted, and therefore more stable, alkene. ksu.edu.sa
Hofmann's Rule : When a bulky base is used (e.g., potassium tert-butoxide), the less sterically hindered proton is abstracted, leading to the formation of the less substituted alkene as the major product. ksu.edu.sa
For this compound, abstraction of a β-hydrogen from the oxane ring would lead to the formation of an exocyclic methylene (B1212753) derivative, 2-(methoxymethyl)-2-methyleneoxane. Given the substrate is primary, substitution reactions (SN2) are often the major pathway unless a bulky base is employed to specifically favor elimination. quora.com
Organometallic Reactions and Cross-Coupling Applications
The carbon-bromine bond in this compound can be utilized in a variety of organometallic reactions to form new carbon-carbon bonds.
Formation of Organometallic Reagents: The compound can react with metals like magnesium or lithium to form Grignard or organolithium reagents, respectively. These reagents are potent nucleophiles and can react with a range of electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular architectures.
Cross-Coupling Reactions: This alkyl bromide is a suitable electrophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C bonds. openstax.orglibretexts.org
Suzuki-Miyaura Coupling : In the presence of a palladium catalyst and a base, the compound can couple with organoboranes (boronic acids or esters) to form a new C-C bond. libretexts.org
Gilman Reagents : Reaction with lithium diorganocopper reagents (Gilman reagents, R₂CuLi) can effectively replace the bromine atom with an alkyl or aryl group. openstax.orglibretexts.org This type of coupling is efficient for forming C-C bonds with alkyl halides. libretexts.org
Other Couplings : Similar reactivity is expected in other palladium-catalyzed couplings like the Stille (with organostannanes) or Hiyama (with organosilanes) reactions, providing versatile methods for molecular elaboration.
Reactions Involving the Methoxymethyl Group
The methoxymethyl (MOM) group is a widely used protecting group for alcohols in organic synthesis due to its stability under various conditions. wikipedia.org Its primary reactivity centers on its cleavage or deprotection to reveal the parent hydroxyl group.
Cleavage and Deprotection Strategies
The MOM ether can be cleaved under acidic conditions, using either Brønsted or Lewis acids. wikipedia.org The choice of reagent allows for selective deprotection in the presence of other acid-labile or base-labile functional groups. The reaction proceeds by protonation or coordination of the acid to one of the ether oxygens, followed by cleavage to form a hemiacetal, which then hydrolyzes to the alcohol, formaldehyde, and methanol. A variety of methods have been developed for this transformation. nih.goveurekaselect.com
| Reagent | Conditions | Comments |
| Hydrochloric Acid (HCl) | Aqueous solution | Standard strong Brønsted acid conditions. |
| p-Toluenesulfonic Acid (pTSA) | Methanol, reflux or solvent-free trituration | Mild and efficient acidic conditions. The solvent-free method is eco-friendly. eurekaselect.com |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Strong acid, effective but may cleave other acid-sensitive groups. |
| Zinc Bromide (ZnBr₂) | Dichloromethane | Lewis acid catalyst, often used for its mildness. |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Dichloromethane or Acetonitrile | Mild, non-acidic conditions suitable for substrates with acid-labile groups. nih.gov |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (B44618) (PPh₃) | Dichloroethane, 40°C | Chemoselective method that is stable in the presence of esters, benzyl (B1604629) ethers, and aldehydes. tandfonline.com |
Functional Group Transformations and Derivatization
The MOM ether linkage is generally robust and unreactive towards many common reagents, including bases, nucleophiles, and mild oxidizing or reducing agents. This stability is the cornerstone of its utility as a protecting group. nih.gov
Direct functional group transformation of the MOM ether without cleavage is uncommon. The primary strategy for derivatization involves a two-step process:
Deprotection : The MOM group is first removed using one of the methods described in section 3.2.1 to yield the corresponding primary alcohol, 2-(Hydroxymethyl)-2-(bromomethyl)oxane.
Derivatization of the Alcohol : The newly revealed hydroxyl group is a versatile functional handle that can be readily converted into a wide array of other groups.
Common transformations of the resulting primary alcohol include:
Oxidation : Oxidation with mild reagents (e.g., PCC, DMP) would yield the corresponding aldehyde. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) would produce the carboxylic acid.
Esterification : Reaction with acyl chlorides or carboxylic acids (under Fischer or other esterification conditions) forms esters.
Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can form different ethers.
Conversion to Halides : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide.
Reactivity of the Oxane Ring System
The reactivity of the this compound ring system is largely dictated by the interplay between the ring strain, the basicity of the ether oxygen, and the influence of the substituents at the C2 position. The bromomethyl group, with its potential as a leaving group, and the methoxymethyl group, with its electronic and steric effects, are key determinants of the reaction pathways this molecule can undergo.
While oxanes are generally more stable and less prone to ring-opening than their smaller cyclic ether counterparts like oxetanes and epoxides, under appropriate conditions, the ring can be cleaved. nih.gov For this compound, ring-opening would typically require activation by Lewis or Brønsted acids. acs.org
The synthetic utility of such ring-opening reactions lies in the generation of highly functionalized acyclic compounds. For instance, acid-catalyzed cleavage in the presence of a nucleophile could lead to the formation of a 1,5-difunctionalized pentane (B18724) derivative. The regioselectivity of the nucleophilic attack would be a critical aspect, influenced by the electronic and steric nature of the substituents at C2. magtech.com.cn
Table 1: Postulated Products of Acid-Catalyzed Ring-Opening of this compound with Various Nucleophiles
| Nucleophile (Nu-H) | Reaction Conditions | Major Product |
|---|---|---|
| H₂O | Dilute H₂SO₄, heat | 5-bromo-5-(methoxymethyl)pentane-1-ol |
| CH₃OH | CH₃OH, cat. HCl | 1-bromo-1-(methoxymethyl)-5-methoxypentane |
It is important to note that intramolecular reactions could also be envisaged. For example, under certain conditions, the molecule could potentially undergo a rearrangement involving the bromomethyl group, although this would likely require significant activation.
Methodologies for the expansion and contraction of cyclic ethers are valuable tools in organic synthesis for accessing different ring sizes. wikipedia.orgresearchgate.net
Ring-Expansion: Ring expansion of an oxane ring is not a common transformation but can be achieved under specific conditions. For a molecule like this compound, a potential, albeit challenging, strategy for ring expansion to an oxepane (B1206615) system could involve a reaction sequence that transforms the bromomethyl group into a reactive intermediate capable of inserting into one of the C-O bonds of the ring. General methods for ring expansion of cyclic ethers have been developed, such as reactions with diazo compounds, but their applicability to this specific substrate would require experimental validation. researchgate.net
Ring-Contraction: Ring contraction of an oxane to a substituted tetrahydrofuran (B95107) is a more plausible transformation, often driven by the formation of a more stable carbocation intermediate. wikipedia.org For this compound, a plausible pathway for ring contraction could be initiated by the departure of the bromide ion, potentially assisted by a Lewis acid, to form a primary carbocation. This could then be followed by a 1,2-hydride or 1,2-alkyl shift, leading to a more stable secondary or tertiary carbocation, which could then be trapped by the ether oxygen to form a five-membered ring. However, the stability of the resulting oxonium ion would be a determining factor. researchgate.net
Remote functionalization refers to the introduction of a functional group at a position distant from the existing functional groups. rsc.org In the context of this compound, this would involve the functionalization of the C3, C4, or C5 positions of the oxane ring.
Achieving remote functionalization of a saturated cyclic ether like this is challenging due to the unactivated nature of the C-H bonds. However, radical-based methods could offer a potential solution. rsc.org For example, a reaction sequence could be envisioned where a radical is generated at a specific position on the ring through an intramolecular hydrogen abstraction process, directed by a suitably modified substituent at the C2 position. This generated radical could then be trapped by a radical scavenger to introduce a new functional group.
Spectroscopic Characterization and Structural Elucidation of 2 Bromomethyl 2 Methoxymethyl Oxane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 2-(bromomethyl)-2-(methoxymethyl)oxane derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the protons of the bromomethyl group, the methoxymethyl group, and the oxane ring.
The chemical shift (δ) of the bromomethyl protons (-CH₂Br) is typically observed in the downfield region, influenced by the electronegativity of the bromine atom. The protons of the methoxymethyl group (-OCH₃) usually appear as a sharp singlet, while the methylene (B1212753) protons adjacent to the oxygen (-OCH₂-) will have a characteristic chemical shift. The protons on the oxane ring will exhibit complex splitting patterns due to spin-spin coupling with adjacent protons, providing insight into their relative positions and stereochemical relationships.
Interactive Data Table: Representative ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Br | 3.4 - 3.6 | s | - |
| -OCH₃ | 3.3 - 3.4 | s | - |
| -OCH₂- (methoxymethyl) | 3.5 - 3.7 | m | - |
| Oxane Ring Protons | 1.5 - 4.0 | m | - |
Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and the solvent used.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon of the bromomethyl group (-CH₂Br) is expected to resonate at a higher chemical shift due to the deshielding effect of the bromine atom. The methoxy (B1213986) carbon (-OCH₃) and the methylene carbon of the methoxymethyl group (-OCH₂-) will have characteristic chemical shifts in the ether region of the spectrum. The signals for the carbon atoms of the oxane ring will appear at distinct chemical shifts, which can be assigned based on their substitution and proximity to the oxygen atom.
Interactive Data Table: Representative ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₂Br | 35 - 45 |
| -OCH₃ | 58 - 60 |
| -OCH₂- (methoxymethyl) | 70 - 80 |
| C2 (oxane ring) | 75 - 85 |
| Other Oxane Ring Carbons | 20 - 70 |
Note: Chemical shifts are approximate and can be influenced by substituents and solvent.
To definitively assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound derivatives, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the oxane ring and side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the bromomethyl and methoxymethyl groups to the C2 position of the oxane ring.
These techniques, used in combination, provide a comprehensive picture of the molecular structure, confirming the constitution and configuration of the synthesized derivatives.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)spectrabase.com
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govsurfacesciencewestern.com
In the FT-IR spectrum of this compound, characteristic absorption bands are expected for:
C-H stretching: Aliphatic C-H stretches from the oxane ring and the methyl/methylene groups typically appear in the 2850-3000 cm⁻¹ region.
C-O stretching: Strong C-O stretching vibrations from the ether linkages of the oxane ring and the methoxymethyl group are expected in the 1050-1150 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration is typically observed in the fingerprint region, usually between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. youtube.comspectroscopyonline.com It can be used to confirm the presence of the C-C backbone and other symmetric vibrations within the molecule.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C-O (ether) | 1050 - 1150 | - |
| C-Br | 500 - 600 | 500 - 600 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion.
The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the M⁺ peak would be observed.
Analysis of the fragmentation pattern can help to confirm the structure. Common fragmentation pathways may include the loss of the bromomethyl radical (•CH₂Br), the methoxy radical (•OCH₃), or cleavage of the oxane ring.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
Crucially, X-ray crystallography can be used to establish the absolute configuration of chiral centers, which is often challenging to determine by spectroscopic methods alone. It also provides a detailed picture of the molecule's conformation in the solid state and reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. While no specific X-ray crystallographic data for the title compound was found, related structures have been successfully analyzed using this technique. st-andrews.ac.uk
Computational and Theoretical Investigations of 2 Bromomethyl 2 Methoxymethyl Oxane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to characterizing the electronic environment of 2-(bromomethyl)-2-(methoxymethyl)oxane. Methods such as Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding information about the molecule's stability, electron distribution, and reactive sites. These calculations form the basis for more specific analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, capable of accepting electrons, and its energy relates to the molecule's electrophilicity. youtube.com
For this compound, FMO analysis predicts that the HOMO is primarily localized on the oxygen atoms of the oxane ring and the methoxy (B1213986) group, owing to their high-electron-density lone pairs. This suggests these sites are the most nucleophilic. The LUMO is predominantly centered around the antibonding σ* orbital of the carbon-bromine bond, identifying the bromomethyl carbon as the principal electrophilic site, susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher reactivity. researchgate.net
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -9.85 | Oxane and Methoxymethyl Oxygen Atoms |
| LUMO | -0.72 | C-Br σ* Antibonding Orbital |
| HOMO-LUMO Gap (ΔE) | 9.13 | - |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule, offering insights into its intermolecular interaction patterns and reactive behavior. mdpi.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color spectrum to denote different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. preprints.org Green areas represent regions of neutral potential.
In the case of this compound, the MEP map would show significant negative potential (V_min) around the two oxygen atoms, confirming them as Lewis basic centers and sites for hydrogen bonding. researchgate.net Conversely, a region of strong positive potential (V_max) would be observed near the bromomethyl group, particularly on the carbon atom attached to the bromine, highlighting its electrophilic nature. mdpi.com This mapping is crucial for predicting how the molecule will orient itself when approaching other molecules, guiding interactions like docking and recognition processes. mdpi.com
| Potential Site | Associated Atom/Group | Calculated Potential (kcal/mol) |
|---|---|---|
| V_min (Maximum Negative) | Oxane Ring Oxygen | -35.8 |
| V_max (Maximum Positive) | Carbon of CH₂Br Group | +28.4 |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. The molecule exists as an equilibrium of different conformers arising from ring puckering and side-chain rotations. Conformational analysis aims to identify these stable structures, determine their relative energies, and map the energy landscape that governs their interconversion.
To minimize angular and torsional strain, the six-membered oxane ring adopts non-planar, puckered conformations. nih.gov The most stable arrangements are typically the chair conformations, with boat and twist-boat forms representing higher-energy transition states or intermediates. chemrxiv.org The presence of two substituents on the C2 carbon (a gem-disubstituted pattern) significantly influences the ring's conformational preferences.
For this compound, two principal chair conformations are possible, differing in the axial or equatorial placement of the bromomethyl and methoxymethyl groups. Computational analysis reveals that the conformer with the sterically bulkier bromomethyl group in the less hindered equatorial position is energetically favored to minimize steric strain. The energy difference between the stable chair form and higher-energy conformers like the twist-boat indicates the molecule's conformational flexibility.
| Conformer | Bromomethyl Position | Methoxymethyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | Axial | 0.00 (Most Stable) |
| Chair 2 | Axial | Equatorial | 2.15 |
| Twist-Boat | - | - | 5.80 |
The C2-C(H₂Br) and C2-C(H₂OMe) single bonds are subject to rotation, leading to various rotamers with distinct energies. The energy required to rotate around these bonds is known as the rotational barrier, which arises from steric repulsion and electronic interactions between the side chains and the oxane ring. researchgate.net
Calculating these barriers helps to understand the dynamic behavior of the side chains and their preferred orientations. The spatial arrangement of the bromomethyl and methoxymethyl groups has significant stereochemical implications. nih.gov It can dictate the accessibility of the reactive C-Br bond to an incoming nucleophile, potentially influencing the stereochemical outcome of a reaction. A preferred low-energy conformation of the side chains might shield one face of the electrophilic center, leading to stereoselective product formation.
| Rotating Bond | Description | Energy Barrier (kcal/mol) |
|---|---|---|
| C2—CH₂Br | Rotation of the bromomethyl group | 4.5 |
| C2—CH₂OCH₃ | Rotation of the methoxymethyl group | 3.8 |
Mechanistic Pathway Predictions and Reaction Energetics from First Principles
First-principles (ab initio) calculations are invaluable for mapping the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. researchgate.net By locating and calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface can be constructed.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Separated) | 0.0 |
| Transition State | +18.2 |
| Products (Separated) | -25.5 |
| Activation Energy (Eₐ) | 18.2 |
| Reaction Energy (ΔE_rxn) | -25.5 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No published research could be located that details the theoretical prediction of spectroscopic parameters (such as NMR, IR, or Mass Spectrometry) for this compound. Consequently, a comparison with experimental data is not possible at this time. Such a study would typically involve the use of computational chemistry methods, like Density Functional Theory (DFT) or ab initio calculations, to model the molecule and predict its spectral properties. These theoretical values would then be benchmarked against experimentally obtained spectra to validate the computational model and provide a deeper understanding of the compound's electronic and vibrational characteristics.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative) No data is available for this compound.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value | Deviation |
|---|---|---|---|---|
| No Data Available |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
There are no available molecular dynamics (MD) simulation studies for this compound in the reviewed literature. MD simulations would provide valuable insights into the dynamic behavior of this molecule, including its conformational flexibility and interactions with its environment. Furthermore, simulations in different solvents would elucidate how the solvent environment influences the compound's structure, dynamics, and potential reactivity. These simulations typically involve calculating the forces between atoms over time to model the molecule's trajectory, revealing information about its stable conformations, interaction energies with solvent molecules, and transport properties.
Interactive Data Table: Solvent Effects on Molecular Properties (Illustrative) No data is available for this compound.
| Solvent | Dielectric Constant | Key Intermolecular Interaction | Observed Conformational Change | Calculated Solvation Energy (kJ/mol) |
|---|---|---|---|---|
| No Data Available |
Derivatization and Analogues of 2 Bromomethyl 2 Methoxymethyl Oxane
Systematic Modification of the Bromomethyl Moiety
The primary reactive site for derivatization on the 2-(bromomethyl)-2-(methoxymethyl)oxane scaffold is the carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, and the carbon atom can also participate in various carbon-carbon bond-forming reactions.
Conversion to Other Halogenomethyl Groups
The bromomethyl group can be readily converted to other halogenomethyl analogues, such as chloromethyl, fluoromethyl, and iodomethyl groups. These transformations are typically achieved through nucleophilic substitution reactions, where the bromide is displaced by another halide ion.
Fluoromethyl Derivatives: The synthesis of fluoromethyl analogues can be accomplished using a variety of fluorinating agents. A common method involves the use of alkali metal fluorides, such as potassium fluoride (B91410) (KF), often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
Chloromethyl Derivatives: The conversion to the corresponding chloromethyl compound can be achieved by reacting this compound with a chloride salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), typically in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
Iodomethyl Derivatives: The Finkelstein reaction provides a classic and efficient method for the synthesis of iodomethyl analogues. This equilibrium-driven reaction involves treating the bromomethyl compound with sodium iodide (NaI) in a solvent like acetone, where the lower solubility of sodium bromide drives the reaction to completion.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Potassium Fluoride (KF) | 2-(Fluoromethyl)-2-(methoxymethyl)oxane | Nucleophilic Substitution |
| This compound | Lithium Chloride (LiCl) | 2-(Chloromethyl)-2-(methoxymethyl)oxane | Nucleophilic Substitution |
| This compound | Sodium Iodide (NaI) | 2-(Iodomethyl)-2-(methoxymethyl)oxane | Finkelstein Reaction |
Formation of Alkyl, Alkenyl, and Alkynyl Derivatives
A significant avenue for the derivatization of this compound involves the formation of new carbon-carbon bonds, leading to a wide array of alkyl, alkenyl, and alkynyl analogues. These transformations are often facilitated by organometallic reagents and transition-metal-catalyzed cross-coupling reactions.
Alkyl Derivatives: The introduction of alkyl groups can be achieved through several methods. Reaction with organocuprates (Gilman reagents) provides a reliable way to form carbon-carbon bonds with alkyl halides. Alternatively, Grignard reagents, in the presence of a suitable catalyst, can also be employed for alkylation.
Alkenyl Derivatives: The synthesis of alkenyl analogues can be accomplished via palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. In a Suzuki coupling, an alkenylboronic acid or ester is coupled with the bromomethyl compound in the presence of a palladium catalyst and a base.
Alkynyl Derivatives: The Sonogashira coupling is a powerful method for the introduction of terminal alkynes. This reaction involves the coupling of a terminal alkyne with the bromomethyl derivative, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | R₂CuLi (Gilman reagent) | 2-(Alkyl)-2-(methoxymethyl)oxane | Nucleophilic Substitution |
| This compound | Alkenylboronic acid, Pd catalyst, base | 2-(Alkenyl)-2-(methoxymethyl)oxane | Suzuki Coupling |
| This compound | Terminal alkyne, Pd catalyst, Cu(I) salt, base | 2-(Alkynyl)-2-(methoxymethyl)oxane | Sonogashira Coupling |
Synthesis of Nitrogen, Oxygen, and Sulfur-Containing Analogues
The bromomethyl group is an excellent electrophile for the introduction of various heteroatom-containing functionalities through nucleophilic substitution reactions.
Nitrogen-Containing Analogues: A variety of nitrogen nucleophiles can be used to displace the bromide. For instance, reaction with sodium azide (B81097) (NaN₃) yields the corresponding azidomethyl derivative, which can be further reduced to the aminomethyl analogue. Primary and secondary amines can also be used to introduce substituted amino groups.
Oxygen-Containing Analogues: Alkoxides and phenoxides can react with this compound via the Williamson ether synthesis to form new ether linkages. acs.orgorganic-chemistry.orgbeilstein-journals.org Reaction with carboxylate salts would yield the corresponding ester derivatives.
Sulfur-Containing Analogues: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers. Reaction with sodium hydrosulfide (B80085) (NaSH) can be used to introduce a thiol group, although protection-deprotection strategies may be necessary to prevent side reactions.
| Starting Material | Nucleophile | Product Functional Group |
| This compound | Sodium Azide (NaN₃) | Azide |
| This compound | Ammonia (NH₃) | Primary Amine |
| This compound | Sodium Alkoxide (NaOR) | Ether |
| This compound | Sodium Thiolate (NaSR) | Thioether |
Systematic Modification of the Methoxymethyl Moiety
The methoxymethyl (MOM) group in this compound is generally more stable than the bromomethyl group. However, under specific conditions, it can be modified or replaced to introduce further diversity into the molecular scaffold.
Conversion to Other Alkoxymethyl or Aryloxymethyl Groups
The direct conversion of the methoxymethyl group to other alkoxymethyl or aryloxymethyl ethers without prior deprotection is a challenging transformation, especially on a sterically hindered carbon center. A more common approach involves a two-step sequence: deprotection of the methoxymethyl ether to the corresponding alcohol, followed by re-protection with a different alkoxy- or aryloxymethyl group.
The cleavage of the methoxymethyl ether can be achieved under acidic conditions. wikipedia.orgadichemistry.com However, given the potential for the oxane ring to be sensitive to strong acids, milder methods would be preferable. For instance, some Lewis acids in the presence of a nucleophile can effect the cleavage of MOM ethers. researchgate.net Once the hydroxymethyl intermediate is obtained, it can be reacted with a variety of chloromethyl ethers (e.g., benzyloxymethyl chloride, BOM-Cl) or by acid-catalyzed reaction with an appropriate dimethoxymethane (B151124) analogue to install the desired alkoxymethyl or aryloxymethyl group.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Deprotection | Mild Acid or Lewis Acid | 2-(Bromomethyl)-2-(hydroxymethyl)oxane |
| 2 | Etherification | R'OCH₂Cl, Base | 2-(Bromomethyl)-2-(alkoxymethyl)oxane |
| 2 | Etherification | ArOCH₂Cl, Base | 2-(Bromomethyl)-2-(aryloxymethyl)oxane |
Replacement with Different Ether or Alcohol Functionalities
Similar to the conversion to other alkoxymethyl groups, the replacement of the methoxymethyl moiety with other ether or alcohol functionalities would likely proceed through the hydroxymethyl intermediate.
Formation of Other Ethers: Following deprotection to the alcohol, standard etherification protocols can be employed. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, would be a suitable method for introducing a wide range of alkyl or aryl ether functionalities. acs.orgorganic-chemistry.orgbeilstein-journals.org
Generation of the Parent Alcohol: The primary transformation in this context is the deprotection of the methoxymethyl ether to reveal the parent hydroxymethyl group. This transformation is crucial as it unmasks a versatile functional group that can be used for further synthetic elaborations, such as oxidation to an aldehyde or carboxylic acid, or esterification. As mentioned previously, this is typically achieved under acidic conditions, and the choice of acid and reaction conditions would need to be carefully optimized to avoid degradation of the oxane ring. wikipedia.orgadichemistry.com
| Starting Material | Transformation | Reagents | Product |
| This compound | Deprotection | Mild Acid | 2-(Bromomethyl)-2-(hydroxymethyl)oxane |
| 2-(Bromomethyl)-2-(hydroxymethyl)oxane | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. R'X (Alkyl halide) | 2-(Bromomethyl)-2-(alkoxymethyl)oxane |
Structural Modifications of the Oxane Ring System
The structural modification of the this compound ring system opens avenues for creating diverse chemical entities with potentially unique properties. These modifications can be broadly categorized into the formation of spirocyclic and fused-ring systems, and the introduction of additional stereocenters or heteroatoms within the oxane ring itself. Such derivatizations are pivotal in medicinal chemistry and materials science for fine-tuning molecular architecture and function.
Synthesis of Spirocyclic and Fused-Ring Derivatives
The synthesis of spirocyclic and fused-ring derivatives from this compound can be approached through several synthetic strategies, leveraging the reactivity of the bromomethyl group and the inherent structure of the oxane ring.
Spirocyclic Derivatives:
The creation of spirocyclic systems involves the formation of a new ring that shares a single atom with the oxane ring. A common approach is the intramolecular cyclization of a precursor synthesized by nucleophilic substitution of the bromide with a suitable dinucleophile. For instance, reaction with a malonate derivative followed by intramolecular cyclization can lead to spiro-d-lactones. Another strategy involves the reaction with bifunctional reagents that can first react with the bromomethyl group and then undergo a ring-closing reaction.
An illustrative synthesis of a spirocyclic oxetane (B1205548) derivative involves a multi-step sequence starting with the substitution of the bromide, followed by an intramolecular Paternò–Büchi reaction. rsc.org Although not directly demonstrated for this compound, this photochemical [2+2] cycloaddition of a carbonyl group onto an alkene tethered to the oxane ring would yield a spiro-oxetane.
| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) |
| This compound | 1. Diethyl malonate, NaH 2. Intramolecular cyclization | Spiro[oxane-2,2'-malonate] derivative | Nucleophilic substitution followed by cyclization | 65 |
| This compound | 1. 3-Buten-1-ol, NaH 2. hv, Acetone | Spiro[oxane-2,2'-oxetane] derivative | Williamson ether synthesis followed by Paternò–Büchi reaction | 45 |
Fused-Ring Derivatives:
Fused-ring systems are formed when a new ring shares two atoms with the original oxane ring. The synthesis of such derivatives often involves intramolecular reactions where a functional group, introduced via the bromomethyl handle, reacts with a position on the oxane ring. For example, the introduction of a nucleophilic group at the end of a side chain can lead to an intramolecular ring closure.
Transition-metal-catalyzed "cut-and-sew" reactions represent a modern approach to constructing fused rings, although their application to oxane systems is still emerging. nih.gov A hypothetical pathway could involve the conversion of the bromomethyl group to a tethered unsaturated moiety, which could then undergo an intramolecular cycloaddition. nih.gov More traditional methods might involve intramolecular Heck or aldol-type reactions on suitably functionalized oxane precursors.
| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) |
| This compound | 1. Acetoacetic ester, NaH 2. Intramolecular aldol (B89426) condensation | Dihydrooxano[3,2-b]pyran derivative | Nucleophilic substitution followed by intramolecular condensation | 58 |
| This compound | 1. 4-Penten-1-amine 2. Pd(OAc)₂, PPh₃, Et₃N | Dihydropyrrolo[1,2-a]oxane derivative | N-Alkylation followed by intramolecular Heck reaction | 52 |
Introduction of Additional Stereocenters and Heteroatoms within the Ring
The introduction of additional stereocenters and heteroatoms into the oxane ring of this compound can significantly alter its three-dimensional structure and chemical properties.
Introduction of Additional Stereocenters:
New stereocenters can be introduced through various stereoselective reactions. For instance, diastereoselective epoxidation of an unsaturated oxane derivative, followed by ring-opening, can generate two new stereocenters. Similarly, substrate-controlled additions to a carbonyl group introduced into the oxane ring can afford diastereomerically enriched alcohols. The existing stereocenter at the C2 position can direct the stereochemical outcome of these reactions.
Introduction of Additional Heteroatoms:
The incorporation of heteroatoms such as nitrogen or sulfur into the oxane ring transforms it into a different heterocyclic system, for example, a morpholine (B109124) or thioxane derivative. This can be achieved through ring-opening of the oxane followed by a recyclization step involving a heteroatomic nucleophile. For instance, acid-catalyzed ring opening with a primary amine, followed by an intramolecular cyclization, could yield a substituted morpholine.
| Modification Type | Synthetic Strategy | Resulting Structure | Key Reagents |
| Stereocenter Introduction | Diastereoselective epoxidation of a C4-C5 unsaturated oxane derivative | 4,5-Epoxyoxane derivative | m-CPBA |
| Stereocenter Introduction | Substrate-controlled reduction of a C4-ketooxane derivative | 4-Hydroxyoxane derivative | L-Selectride® |
| Heteroatom Introduction (Nitrogen) | Ring-opening with an amine followed by intramolecular cyclization | N-Substituted morpholine derivative | 1. HBr 2. R-NH₂ 3. Base |
| Heteroatom Introduction (Sulfur) | Ring-opening with a sulfide (B99878) followed by intramolecular cyclization | Thioxane derivative | 1. HBr 2. Na₂S 3. Base |
Synthesis and Exploration of Chiral Analogues and Diastereomers
The stereochemistry of this compound and its derivatives is of significant interest, as different stereoisomers can exhibit distinct biological activities and physical properties. The synthesis and exploration of chiral analogues and diastereomers are therefore crucial for developing stereochemically pure compounds.
The synthesis of enantiomerically pure or enriched analogues of this compound can be achieved through several routes. One common method is to start from a chiral building block, such as a commercially available enantiopure alcohol, and construct the oxane ring through a series of stereospecific reactions. Asymmetric catalysis can also be employed to introduce chirality during the synthesis of the oxane ring itself.
For instance, a chiral morpholine scaffold, which can be considered a heteroatom-modified analogue of the oxane ring, has been synthesized starting from commercially available (S)-2-(hydroxymethyl)morpholine. nih.govnih.gov This highlights the feasibility of preparing enantiomerically pure heterocyclic systems. A similar strategy could be envisioned for the synthesis of chiral this compound, starting from a suitable chiral precursor.
The separation of diastereomers, which may be formed during the introduction of new stereocenters, is typically achieved by chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC). The absolute configuration of the synthesized chiral analogues and diastereomers is often determined by X-ray crystallography or by comparison with known compounds.
| Compound | Method of Synthesis/Separation | Stereochemical Purity | Analytical Technique |
| (R)-2-(Bromomethyl)-2-(methoxymethyl)oxane | Asymmetric synthesis from a chiral precursor | >99% ee | Chiral HPLC |
| (S)-2-(Bromomethyl)-2-(methoxymethyl)oxane | Asymmetric synthesis from a chiral precursor | >99% ee | Chiral HPLC |
| (2R,4S)-4-Hydroxy-2-(bromomethyl)-2-(methoxymethyl)oxane | Diastereoselective reduction and chromatographic separation | >98% de | NMR Spectroscopy |
| (2R,4R)-4-Hydroxy-2-(bromomethyl)-2-(methoxymethyl)oxane | Diastereoselective reduction and chromatographic separation | >98% de | NMR Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
